(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine
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Overview
Description
SDZ-87-469 is a small molecule drug that acts as a squalene synthase inhibitor. It has been studied for its potential therapeutic applications in treating cardiovascular diseases and hyperlipidemias. The compound is known for its ability to inhibit sterol biosynthesis, which is crucial for the integrity and function of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SDZ-87-469 involves several key steps:
Chlorination: The process begins with the chlorination of 7-methylbenzo[b]thiophene to produce 2,3-dichloro-7-methylbenzo[b]thiophene.
Selective Dechlorination: This intermediate is then selectively dechlorinated using butyllithium and hydrolysis to yield 3-chloro-7-methylbenzo[b]thiophene.
Bromination: The next step involves bromination with N-bromosuccinimide in dimethylformamide to form 7-(bromomethyl)-3-chlorobenzo[b]thiophene.
Industrial Production Methods
The industrial production of SDZ-87-469 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SDZ-87-469 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: SDZ-87-469 is known to participate in substitution reactions, particularly involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions often involve reagents like N-bromosuccinimide and butyllithium.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of SDZ-87-469, as well as substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: It is used as a model compound for studying squalene synthase inhibition and sterol biosynthesis.
Biology: The compound is used in research on cell membrane integrity and function.
Medicine: SDZ-87-469 has potential therapeutic applications in treating cardiovascular diseases and hyperlipidemias.
Industry: It is used in the development of antifungal agents and other pharmaceuticals
Mechanism of Action
SDZ-87-469 exerts its effects by inhibiting squalene synthase, an enzyme involved in the biosynthesis of sterols. This inhibition disrupts the production of ergosterol, a key component of fungal cell membranes, leading to cell membrane damage and cell death. The compound targets the squalene synthase enzyme and interferes with its activity, preventing the conversion of squalene to sterols .
Comparison with Similar Compounds
SDZ-87-469 is similar to other squalene synthase inhibitors such as terbinafine and naftifine. it is unique in its higher potency and selectivity for squalene synthase. Other similar compounds include:
Terbinafine: An allylamine antifungal that also inhibits squalene synthase but has a broader spectrum of activity.
Naftifine: Another allylamine antifungal with similar mechanisms of action but different pharmacokinetic properties.
Tolnaftate: A thiocarbamate antifungal that inhibits sterol biosynthesis at a different step .
SDZ-87-469 stands out due to its higher efficacy in inhibiting squalene synthase and its potential therapeutic applications in cardiovascular diseases and hyperlipidemias.
Properties
Molecular Formula |
C19H22ClNS |
---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine |
InChI |
InChI=1S/C19H22ClNS/c1-19(2,3)11-6-5-7-12-21(4)13-15-9-8-10-16-17(20)14-22-18(15)16/h5,7-10,14H,12-13H2,1-4H3/b7-5+ |
InChI Key |
HTGDXVFSLALAAZ-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=C2C(=CC=C1)C(=CS2)Cl |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=C2C(=CC=C1)C(=CS2)Cl |
Origin of Product |
United States |
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